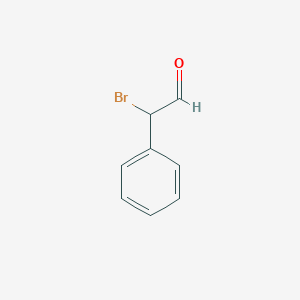

2-Bromo-2-phenylacetaldehyde

概要

説明

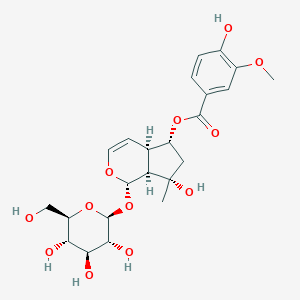

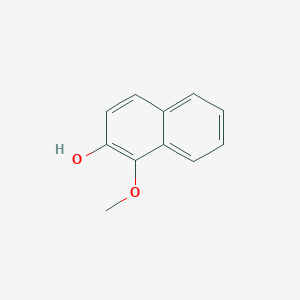

2-Bromo-2-phenylacetaldehyde is a chemical compound with the molecular formula C8H7BrO . It has a molecular weight of 199.05 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H . This indicates that the molecule consists of a phenyl group (C6H5-) attached to a bromoacetaldehyde group (-CHBrCHO).Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer under -70°C .科学的研究の応用

Aldehyde Research and Applications

Role of Acetaldehyde in Alcohol Effects :Acetaldehyde, a close chemical relative to 2-Bromo-2-phenylacetaldehyde, has been studied extensively for its role in the actions of alcohol. Elevated levels of acetaldehyde during alcohol intoxication can cause various physiological effects, such as alcohol sensitivity, vasodilation, and even contribute to carcinogenesis in chronic intake scenarios. The individual variability in these effects depends on genetic polymorphisms in enzymes metabolizing alcohol and acetaldehyde (Eriksson, 2001).

Polymerization of Aldehydes :The polymerization of substituted aldehydes, including those with halogens like bromine, has been systematically studied. This research focuses on preparation, purification, and characterization of monomers, mechanisms of polymerization, thermodynamics, stereochemistry, and the properties of resulting polymers. The practical applications of these polymers are also discussed, indicating potential future uses in various fields (Kubisa et al., 1980).

Synthesis and Applications in Organic Chemistry :Advances in organometallic chemistry and catalysis in aqueous-organic two-phase systems have shown that most carbonylation reactions, including those involving halides and olefins, can be successfully applied under biphasic conditions. This includes the synthesis of complex molecules and intermediates for pharmaceuticals and other chemicals, demonstrating the versatility of aldehydes and halogenated compounds in chemical synthesis (Bertoux et al., 1999).

作用機序

Biochemical Pathways

For instance, they can undergo oxidation and reduction reactions, and can also react with amines to form imines . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-2-phenylacetaldehyde. For instance, the pH of the environment could affect its reactivity, while temperature could influence its stability . Furthermore, the presence of other molecules could impact its interactions with its targets.

Safety and Hazards

2-Bromo-2-phenylacetaldehyde is classified as a hazardous substance. It has the signal word “Warning” and is associated with hazard statements H302, H311, H331, and H341 . These statements indicate that the substance is harmful if swallowed, in contact with skin, or if inhaled, and may cause genetic defects. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

生化学分析

Biochemical Properties

2-Bromo-2-phenylacetaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. Additionally, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This compound is also involved in free radical bromination reactions at the benzylic position, which are catalyzed by enzymes like N-bromosuccinimide .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with cellular proteins and enzymes, leading to changes in gene expression and cellular metabolism. For instance, its interaction with aldehyde dehydrogenases can impact the cellular redox state and energy metabolism. Moreover, the compound’s reactivity with nucleophiles can lead to modifications in cellular macromolecules, potentially affecting cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with nucleophiles and its ability to form covalent bonds with biomolecules. It can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. The compound’s aldehyde group can form Schiff bases with amino groups in proteins, altering their structure and function. Additionally, its bromine atom can participate in free radical reactions, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures, but it can degrade over time, leading to changes in its reactivity and potency. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained modifications in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These effects are dose-dependent and can provide insights into the compound’s safety and therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its oxidation by aldehyde dehydrogenases to form carboxylic acids. It can also undergo nucleophilic substitution reactions, leading to the formation of various metabolites. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s reactivity and ability to form covalent bonds with biomolecules can also influence its distribution and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be affected by its localization, with potential impacts on cellular processes such as signaling, metabolism, and gene expression .

特性

IUPAC Name |

2-bromo-2-phenylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUZEJGRHQDABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447228 | |

| Record name | 2-Bromo-2-phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16927-13-2 | |

| Record name | 2-Bromo-2-phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does the structure of 2-bromo-2-phenylacetaldehyde influence its reactivity?

A1: The presence of both an aldehyde group and a bromine atom on the alpha carbon makes this compound highly reactive. [] The electron-withdrawing bromine atom increases the acidity of the alpha proton, making it susceptible to removal by bases. This facilitates reactions like the HBr-elimination observed in the presence of certain bases, leading to the formation of a ketene acetal intermediate. []

Q2: What is the mechanism behind the rearrangement of this compound to 2-bromoethyl phenylacetate?

A2: Research suggests a two-step mechanism for this rearrangement: []

Q3: How does this compound interact with enzymes?

A3: Studies have shown that this compound can inhibit certain enzymes. For example, it acts as an inhibitor of both rat liver mitochondrial monoamine oxidase and yeast alcohol dehydrogenase. [, ] The exact mechanisms of inhibition and the structural features responsible for these interactions require further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)

![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)